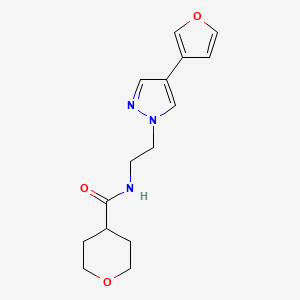

![molecular formula C9H7ClN2O2 B2790804 Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1825395-08-1](/img/structure/B2790804.png)

Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

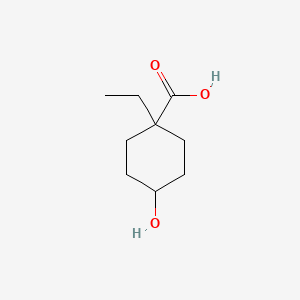

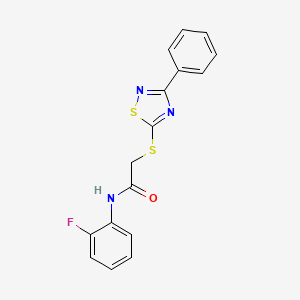

“Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1825395-08-1 . It has a molecular weight of 210.62 . The IUPAC name for this compound is methyl 5-chloropyrazolo [1,5-a]pyridine-3-carboxylate . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7ClN2O2/c1-14-9 (13)7-5-11-12-3-2-6 (10)4-8 (7)12/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Wirkmechanismus

Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a highly reactive compound, and is used as a reagent in a variety of reactions. In nucleophilic substitution reactions, this compound acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide, resulting in the formation of a new carbon-carbon bond. In Friedel-Crafts alkylation, this compound acts as an electrophile, reacting with an alkyl halide to form a new carbon-carbon bond. In cyclization reactions, this compound acts as an electrophile, reacting with a nucleophile to form a new ring structure.

Biochemical and Physiological Effects

This compound is a highly reactive compound, and is not known to have any significant biochemical or physiological effects. However, it has been used in the synthesis of various biologically active compounds, such as antibiotics, antivirals, and anti-cancer drugs.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a highly reactive compound, and is a useful reagent in a variety of organic synthesis reactions. It is relatively easy to handle and store, and is relatively inexpensive compared to other reagents. However, it is highly reactive, and can potentially cause side reactions if not handled properly. In addition, this compound is a highly corrosive compound, and can cause skin and eye irritation if it comes into contact with skin or eyes.

Zukünftige Richtungen

Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of potential applications in organic synthesis, and its use in the synthesis of biologically active compounds is an area of active research. In particular, there is potential for the use of this compound in the synthesis of new antibiotics, antivirals, and anti-cancer drugs. In addition, there is potential for the use of this compound in the synthesis of novel heterocyclic compounds, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolopyrrolidines. Finally, there is potential for the use of this compound in the synthesis of new materials, such as polymers, dyes, and catalysts.

Synthesemethoden

Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate can be synthesized in a variety of ways, but the most common method is the reaction of 5-chloropyrazole with methyl chloroformate in the presence of a base, such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and is usually carried out at a temperature of around 80-90°C. After the reaction is complete, the product is isolated by filtration and then purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate has been widely used in scientific research, particularly in the field of organic synthesis. It has been used in the synthesis of a wide range of heterocyclic compounds, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolopyrrolidines. In addition, this compound has been used in the synthesis of various biologically active compounds, such as antibiotics, antivirals, and anti-cancer drugs.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-11-12-3-2-6(10)4-8(7)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYUPRNNFYDULI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=C(C=CN2N=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

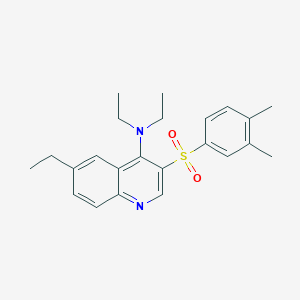

![4-phenyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2790727.png)

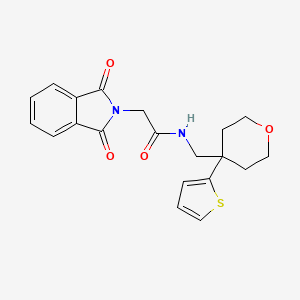

![N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2790730.png)

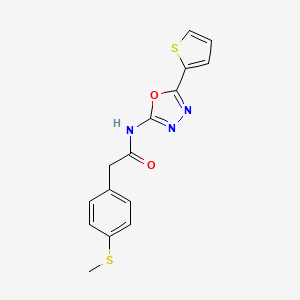

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2790735.png)

![[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B2790737.png)

![3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2790743.png)